Cas no 204191-41-3 (3-amino-4-methylheptanoic acid)
3-amino-4-methylheptanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Heptanoic acid,3-amino-4-methyl-
- 3-amino-4-methylheptanoic acid
- 3-Amino-4-methyl-heptanoic acid
- RARECHEM AL BL 0133
- DTXSID90392224
- MFCD03787112
- EN300-1283966
- 3W-0865
- 204191-41-3
- Heptanoic acid, 3-amino-4-methyl-
- SCHEMBL4992681
- 3-amino-4-methylheptanoicacid
- AKOS005090755
- CS-0296926
-
- MDL: MFCD03787112
- Inchi: 1S/C8H17NO2/c1-3-4-6(2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
- InChI Key: PWXSSIOFPDHUBY-UHFFFAOYSA-N
- SMILES: OC(CC(C(C)CCC)N)=O
Computed Properties
- Exact Mass: 159.12601
- Monoisotopic Mass: 159.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32
3-amino-4-methylheptanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283966-1.0g |
3-amino-4-methylheptanoic acid |
204191-41-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283966-50mg |
3-amino-4-methylheptanoic acid |
204191-41-3 | 50mg |
$528.0 | 2023-10-01 | ||
| Enamine | EN300-1283966-100mg |
3-amino-4-methylheptanoic acid |
204191-41-3 | 100mg |
$553.0 | 2023-10-01 | ||
| Enamine | EN300-1283966-250mg |
3-amino-4-methylheptanoic acid |
204191-41-3 | 250mg |
$579.0 | 2023-10-01 | ||
| Enamine | EN300-1283966-500mg |
3-amino-4-methylheptanoic acid |
204191-41-3 | 500mg |
$603.0 | 2023-10-01 | ||
| Enamine | EN300-1283966-1000mg |
3-amino-4-methylheptanoic acid |
204191-41-3 | 1000mg |
$628.0 | 2023-10-01 | ||
| Enamine | EN300-1283966-2500mg |
3-amino-4-methylheptanoic acid |
204191-41-3 | 2500mg |
$1230.0 | 2023-10-01 | ||
| Enamine | EN300-1283966-5000mg |
3-amino-4-methylheptanoic acid |
204191-41-3 | 5000mg |
$1821.0 | 2023-10-01 | ||
| Enamine | EN300-1283966-10000mg |
3-amino-4-methylheptanoic acid |
204191-41-3 | 10000mg |
$2701.0 | 2023-10-01 | ||
| A2B Chem LLC | AB05210-1mg |
Heptanoic acid, 3-amino-4-methyl- |
204191-41-3 | >90% | 1mg |
$201.00 | 2024-04-20 |
3-amino-4-methylheptanoic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-amino-4-methylheptanoic acid
Introduction to 3-amino-4-methylheptanoic acid (CAS No. 204191-41-3)
3-amino-4-methylheptanoic acid, identified by its Chemical Abstracts Service (CAS) number 204191-41-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This non-proteinogenic amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development, biochemical synthesis, and material science. Its molecular formula, C9H19NO2, reflects a branched-chain aliphatic amino acid with an amine group at the terminal carbon and a carboxylic acid functional group, making it a versatile building block for various chemical modifications.
The synthesis and characterization of 3-amino-4-methylheptanoic acid have been extensively studied in recent years, particularly in the context of developing novel bioactive molecules. Researchers have explored its role as a precursor in the creation of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as degradation or immunogenicity. The presence of a methyl group at the fourth carbon position introduces steric hindrance, which can be exploited to modulate the binding affinity and selectivity of derived compounds.
In pharmaceutical applications, 3-amino-4-methylheptanoic acid has been investigated for its potential as an intermediate in the synthesis of protease inhibitors and other enzyme-targeting agents. Its branched structure can facilitate the design of molecules that exhibit improved solubility and metabolic stability, key factors in drug efficacy. Recent studies have demonstrated its utility in generating constrained peptides that maintain native-like conformations while enhancing pharmacokinetic profiles. This has opened new avenues for treating diseases such as cancer, inflammation, and infectious disorders.
The chemical properties of 3-amino-4-methylheptanoic acid make it an attractive candidate for material science applications as well. Its ability to form stable amide bonds and participate in hydrogen bonding networks allows for the development of advanced polymers and coatings with tailored mechanical and thermal properties. Researchers have reported its incorporation into biodegradable scaffolds used in tissue engineering, where its structural features contribute to scaffold integrity while promoting cell adhesion and growth.
From a synthetic chemistry perspective, the preparation of 3-amino-4-methylheptanoic acid has been optimized through various methodologies, including enzymatic catalysis and solid-phase peptide synthesis (SPPS). Enzymatic approaches offer high selectivity and mild reaction conditions, reducing unwanted byproducts and improving overall yield. SPPS has been particularly useful for generating libraries of derivatives for high-throughput screening, enabling rapid identification of lead compounds with desired biological activities.
The biological activity of derivatives of 3-amino-4-methylheptanoic acid has been explored in several preclinical models. For instance, researchers have synthesized analogs that exhibit inhibitory effects on matrix metalloproteinases (MMPs), enzymes implicated in tissue degradation during pathological processes such as tumor invasion and arthritis. The structural flexibility provided by the side chain allows for fine-tuning of interactions with target proteins, leading to compounds with enhanced potency and reduced toxicity.
In conclusion, 3-amino-4-methylheptanoic acid (CAS No. 204191-41-3) represents a valuable compound with broad applications across multiple scientific disciplines. Its unique structural features make it an excellent scaffold for drug discovery, biomaterial design, and chemical synthesis. As research continues to uncover new functionalities and applications, this compound is poised to play an increasingly important role in advancing both academic research and industrial innovation.
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